2-Methyl-1-(p-tolyl)piperazine

Description

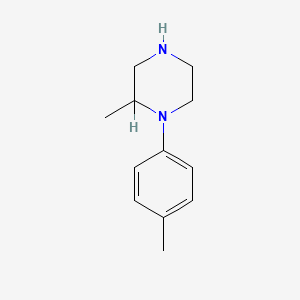

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(4-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-5-12(6-4-10)14-8-7-13-9-11(14)2/h3-6,11,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECNYCSJSYBABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285634 | |

| Record name | 2-Methyl-1-(4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35947-11-6 | |

| Record name | 2-Methyl-1-(4-methylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35947-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(p-tolyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002703362 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-(4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(p-tolyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-1-(p-tolyl)piperazine chemical properties

An In-depth Technical Guide to 2-Methyl-1-(p-tolyl)piperazine: Properties, Synthesis, and Analytical Characterization

Foreword

As a Senior Application Scientist, my focus extends beyond mere data provision. This guide is crafted to offer a holistic understanding of this compound, a molecule of significant interest within the broader class of arylpiperazines. The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] This document delves into the essential chemical properties, presents a robust synthetic protocol, outlines analytical characterization methodologies, and discusses the pharmacological context of this specific derivative. The intention is to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource, explaining not just the 'what' but the critical 'why' behind the experimental choices and expected outcomes.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative characterized by a methyl group on the second position of the piperazine ring and a p-tolyl (4-methylphenyl) group attached to one of the nitrogen atoms. This substitution pattern creates a chiral center at the C2 position of the piperazine ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-1-(4-methylphenyl)piperazine | [2] |

| Synonyms | This compound | [2] |

| CAS Number | 35947-11-6 | [2] |

| Molecular Formula | C₁₂H₁₈N₂ | [2] |

| Molecular Weight | 190.28 g/mol | [2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 107 - 111 °C | [3] |

| Boiling Point | 146 - 148 °C (at 760 mmHg) | [3] |

| Solubility | Soluble in methanol.[4][5] Piperazine core suggests potential water solubility.[6] | |

| pH | ~12 (for a 15% aqueous solution) | [3] |

| pKa | Not explicitly reported. The parent 2-methylpiperazine has pKa values of 5.62 and 9.60, indicating a basic nature.[7] | |

| Flash Point | 65 °C | [3] |

Synthesis and Chemical Reactivity

The synthesis of N-arylpiperazines is a well-established field in organic chemistry. A highly reliable and versatile method for forging the crucial aryl-nitrogen bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is favored for its high functional group tolerance and excellent yields.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The most logical and industrially scalable approach to synthesize this compound is the coupling of 2-methylpiperazine with a suitable p-tolyl halide, such as 4-bromotoluene. The choice of a palladium catalyst and a phosphine ligand is critical for an efficient reaction, as is the selection of a suitable base to facilitate the catalytic cycle.

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. 1-(2-Methylphenyl)piperazine | 39512-51-1 [amp.chemicalbook.com]

- 5. 1-(o-Tolyl)piperazine | 39512-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Factory supply 2-Methylpiperazine(2-MP) 109-07-9 with low price [hzoceanchemical.com]

An In-depth Technical Guide to 2-Methyl-1-(p-tolyl)piperazine (CAS Number: 35947-11-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-(p-tolyl)piperazine, a substituted arylpiperazine of significant interest in medicinal chemistry. The piperazine moiety is a prevalent scaffold in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties and serve as a versatile anchor for pharmacophoric groups.[1] This document delineates the chemical and physical properties of this compound, a plausible synthetic route, and methods for its analytical characterization. Furthermore, it explores its predicted pharmacological profile, drawing insights from the well-established activities of related arylpiperazines, and discusses its likely metabolic pathways and essential safety considerations. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.

Chemical and Physical Properties

This compound is a chiral molecule featuring a piperazine ring substituted with a methyl group at the 2-position and a p-tolyl group at the 1-position. The presence of these substituents is expected to significantly influence its conformational flexibility, basicity, and interactions with biological targets compared to its parent compound, 1-(p-tolyl)piperazine.

Structure and Identification

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 35947-11-6 | [2] |

| Molecular Formula | C₁₂H₁₈N₂ | [2] |

| Molecular Weight | 190.28 g/mol | [2] |

| IUPAC Name | 2-methyl-1-(4-methylphenyl)piperazine | [2] |

| Synonyms | 2-Methyl-1-p-tolylpiperazine, (+/-)-3-methyl-4-(4-methylphenyl)piperazine | [2] |

| Computed XLogP3 | 2.2 | [2] |

| Topological Polar Surface Area | 15.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through the N-arylation of 2-methylpiperazine with a suitable p-tolyl electrophile. A common and effective method for this transformation is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a phosphine ligand to couple an amine with an aryl halide.[3] This approach is widely applicable to the synthesis of various N-arylpiperazines.[4]

Figure 2: Synthetic workflow for this compound.

Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established methods for similar compounds and has not been optimized for this specific synthesis.

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-methylpiperazine (1.0 eq.), 4-bromotoluene (1.0 eq.), Pd₂(dba)₃ (0.01-0.05 eq.), Xantphos (0.02-0.10 eq.), and NaOtBu (1.4 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the range of δ 6.8-7.2 ppm), the methyl group on the tolyl ring (a singlet around δ 2.3 ppm), the protons of the piperazine ring (a complex series of multiplets between δ 2.5-3.5 ppm), and the methyl group on the piperazine ring (a doublet around δ 1.1 ppm).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons of the p-tolyl group, the aliphatic carbons of the piperazine ring, and the two methyl carbons.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the methyl and tolyl substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching of the amine functionalities.

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are suitable methods for assessing the purity of this compound.

Table 2: Representative Chromatographic Conditions

| Method | Column | Mobile Phase/Carrier Gas | Detection |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |

| HPLC | C18 reverse-phase column | Acetonitrile/Water with 0.1% TFA (gradient) | UV at 254 nm |

Pharmacological Profile (Predicted)

Arylpiperazine derivatives are well-known for their activity at various G-protein coupled receptors (GPCRs) in the central nervous system, particularly serotonin (5-HT) and dopamine (D) receptors.[5][6] This makes this compound a compound of interest for its potential as a CNS-active agent.

Mechanism of Action (Hypothesized)

Based on the pharmacology of structurally similar arylpiperazines, this compound is hypothesized to act as a ligand for serotonin and/or dopamine receptors. The specific affinity and functional activity (agonist, antagonist, or partial agonist) at different receptor subtypes would determine its overall pharmacological effect. For instance, many arylpiperazines exhibit high affinity for 5-HT₁A and 5-HT₂A receptors, as well as D₂ receptors.[5][7][8]

Figure 3: Hypothesized mechanism of action and potential therapeutic applications.

Structure-Activity Relationships (SAR)

The substitution pattern on the aryl ring and the piperazine nucleus plays a critical role in determining the receptor binding profile. The p-tolyl group in the target molecule is an electron-donating group, which can influence the electronic properties of the arylpiperazine core and its interaction with the receptor binding pocket. The methyl group at the 2-position of the piperazine ring introduces a chiral center and steric bulk, which can affect receptor affinity and selectivity.[9]

Metabolism and Pharmacokinetics (Predicted)

The metabolic fate of arylpiperazine derivatives is generally well-characterized and primarily involves oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[10]

Metabolic Pathways

The predicted major metabolic pathways for this compound include:

-

Aromatic Hydroxylation: Hydroxylation of the p-tolyl ring, likely mediated by CYP2D6.

-

N-Dealkylation: Cleavage of the bond between the piperazine ring and the p-tolyl group, although this is generally a less common pathway for N-arylpiperazines compared to N-alkylpiperazines.

-

Oxidation of the Piperazine Ring: Oxidation at the carbon atoms of the piperazine ring.

The resulting metabolites are typically more polar and are subsequently conjugated (e.g., with glucuronic acid) to facilitate their excretion.

Safety and Handling

Hazard Identification

Based on aggregated GHS data, this compound is classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Eye Irritation (Category 2): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

Conclusion

This compound represents a valuable scaffold for the development of novel CNS-active agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and analytical considerations. The predicted pharmacological profile, based on the extensive knowledge of the arylpiperazine class, suggests potential interactions with serotonergic and dopaminergic systems, warranting further investigation into its therapeutic potential. Researchers working with this compound should adhere to the safety guidelines outlined to ensure safe handling and experimentation.

References

-

Piemontese, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Available at: [Link]

- Google Patents. (2011). Process for making n-(diphenylmethyl)piperazines. US7989623B2.

- LEK Pharmaceuticals d.d. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. EP2894154A1.

-

Loba Chemie Pvt. Ltd. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98290, this compound. Retrieved from [Link]

- H. Lundbeck A/S. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. EP3414231B1.

- Carlo Erba Reagenti S.p.A. (1971). Derivatives of n-methylpiperazine. US3580914A.

-

Caccia, C., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(22), 5499. Available at: [Link]

- Google Patents. (2008). Synthesis method of N-methylpiperazine. CN101239957A.

- E. I. du Pont de Nemours & Company. (1957). Synthesis of piperazine. US2809196A.

- Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(5), 867-870.

- Vilar, S., et al. (2006). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Journal of Medicinal Chemistry, 49(4), 1474-1484.

- Bonifazi, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7249-7262.

-

Caccia, C., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(22), 5499. Available at: [Link]

- Al-Neaimy, U. I. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

- Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(6), 547-558.

- Google Patents. (2010). Piperidine and piperazine derivatives as autotaxin inhibitors. WO2010115491A2.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benthamdirect.com [benthamdirect.com]

2-Methyl-1-(p-tolyl)piperazine structure and synthesis

An In-depth Technical Guide to 2-Methyl-1-(p-tolyl)piperazine: Structure, Synthesis, and Characterization

Introduction

The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting conditions from central nervous system disorders to oncology.[1][2][3] Its prevalence is due to the unique physicochemical properties it imparts, including improved aqueous solubility, metabolic stability, and the ability to engage in crucial receptor interactions. This compound is a representative member of this class, combining the N-aryl piperazine core with specific methyl substitutions that can fine-tune its steric and electronic properties.

This guide serves as a technical resource for researchers and drug development professionals, providing a detailed examination of the structure of this compound and a comprehensive, field-proven methodology for its synthesis. The focus is placed on not just the procedural steps but the underlying chemical principles and the rationale behind the selection of reagents and conditions, ensuring a reproducible and scalable approach.

Molecular Structure and Physicochemical Properties

The fundamental identity of a molecule is defined by its structure and associated properties. This compound is an asymmetric molecule featuring a piperazine ring substituted at the 1-position with a p-tolyl (4-methylphenyl) group and at the 2-position with a methyl group.

IUPAC Name: 2-methyl-1-(4-methylphenyl)piperazine[4] Synonyms: this compound[4] CAS Number: 35947-11-6[4]

The introduction of a methyl group at the C2 position of the piperazine ring creates a stereocenter. Therefore, the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless an asymmetric synthesis is employed.[5]

Computed Physicochemical Data

The following table summarizes key computed properties for this compound, which are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | [4] |

| Molecular Weight | 190.28 g/mol | [4] |

| XLogP3 | 2.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 190.146998583 Da | [4] |

Strategic Synthesis: The Buchwald-Hartwig Amination

The primary challenge in synthesizing this compound is the formation of the carbon-nitrogen (C-N) bond between the electron-rich p-tolyl ring and the secondary amine of the piperazine core. While traditional methods like nucleophilic aromatic substitution exist, they often require harsh conditions and are limited in scope.[1]

The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for this transformation, offering high efficiency, broad substrate compatibility, and mild reaction conditions.[2][6] This cross-coupling reaction has revolutionized C-N bond formation and is a dominant tool in the synthesis of pharmaceuticals.[1][3]

Rationale for Method Selection

The choice of the Buchwald-Hartwig amination is dictated by its proven reliability and versatility. The core of its success lies in the judicious selection of a palladium catalyst and a specialized phosphine ligand.

-

Expertise in Ligand Selection: The ligand is not merely a spectator; it is crucial for the catalytic cycle's efficiency. Bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) are essential. They accelerate the rate-limiting reductive elimination step, which forms the desired C-N bond, while simultaneously preventing β-hydride elimination and promoting the stability of the active catalytic species.[6]

-

Role of the Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaO-t-Bu) or cesium carbonate (Cs₂CO₃), is required. Its primary function is to deprotonate the N-H of the 2-methylpiperazine, generating the corresponding amide nucleophile in situ, which is significantly more reactive towards the palladium center.[6]

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a self-validating step to prevent catalyst deactivation and ensure reproducibility.

Synthetic Workflow Diagram

The following diagram illustrates the key components and flow of the Buchwald-Hartwig synthesis of this compound.

Caption: Workflow for the Buchwald-Hartwig synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis and purification of this compound.

Materials and Reagents

-

2-Methylpiperazine (≥99%)[7]

-

4-Bromotoluene (99%)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XantPhos (98%)

-

Sodium tert-butoxide (NaO-t-Bu) (≥98%)

-

Anhydrous Toluene

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure

-

Reaction Setup: To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 equiv), 2-methylpiperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv), XantPhos (0.02 equiv), and Pd₂(dba)₃ (0.01 equiv).

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene via syringe to the Schlenk tube. The final concentration should be approximately 0.1-0.2 M with respect to the 4-bromotoluene.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% EtOAc) is typically effective for eluting the product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil. Dry under high vacuum to remove residual solvent.

Structural Verification and Characterization

To validate the successful synthesis and purity of the final compound, a suite of analytical techniques is employed. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the different proton environments. Expected peaks include:

-

A singlet for the tolyl methyl group (~2.3 ppm).

-

Aromatic protons of the tolyl ring appearing as two doublets (~6.8-7.2 ppm).

-

A complex set of multiplets for the seven piperazine ring protons.

-

A doublet for the methyl group on the piperazine ring.

-

A broad singlet for the N-H proton of the secondary amine.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework. Key signals include:

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The ESI-MS (Electrospray Ionization Mass Spectrometry) in positive ion mode should show a prominent peak for the molecular ion [M+H]⁺ at m/z 191.15.

Safety and Handling

-

This compound: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]

-

Precursors and Reagents: Palladium catalysts and phosphine ligands should be handled in a fume hood as they can be toxic and air-sensitive. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Toluene is a flammable and volatile solvent.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.

References

- BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.

- Reilly, S. W., & Mach, R. H. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- Nolan, S. P. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

- Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed.

- ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines.

- BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.

- Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Chem-Impex. 2-Methylpiperazine.

- Career Henan Chemical Co. (2025). Product Spotlight|2-Methylpiperazine – A Small Molecule with Big Potential.

- Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate.

- Sigma-Aldrich. 2-Methylpiperazine 95 109-07-9.

- PubChem. 1-(p-Tolyl)piperazine. National Center for Biotechnology Information.

- Almansa, C., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.

- Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

- Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- ResearchGate. (PDF) Piperazine: the molecule of diverse pharmacological importance.

- ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

Sources

- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H18N2 | CID 98290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-1-(p-tolyl)piperazine

A Hypothetical Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide presents a comprehensive framework for elucidating the mechanism of action of 2-Methyl-1-(p-tolyl)piperazine, a compound for which no definitive pharmacological data currently exists in the public domain. Based on a thorough analysis of its structural analogs, particularly the well-characterized class of 1-arylpiperazines, we postulate that its primary biological activity lies within the modulation of central monoaminergic systems. This document outlines the putative molecular targets, details the requisite experimental protocols for mechanism validation, and provides a logical workflow for characterizing its neuropharmacological profile. The methodologies described herein are designed to be self-validating, ensuring scientific rigor in the investigation of this novel chemical entity.

Introduction: The Arylpiperazine Scaffold and its Privileged Role in Neuropharmacology

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant drugs targeting the central nervous system (CNS).[1] Structurally, this compound belongs to the 1-arylpiperazine class. This chemical family has a rich history of interacting with aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[1] Prominent examples include antipsychotics, antidepressants, and anxiolytics that owe their therapeutic effects to the modulation of dopamine and serotonin receptors.[2]

Given the structural similarities to compounds like 1-phenylpiperazine, which acts as a monoamine releasing agent[3], and various substituted phenylpiperazines known to be serotonin (5-HT) receptor agonists[4], it is highly probable that this compound engages with similar molecular targets. The presence of a methyl group on the piperazine ring and a tolyl group on the phenyl ring will undoubtedly influence its binding affinity, selectivity, and functional activity at these targets. This guide provides a systematic approach to unraveling these specific interactions.

Postulated Mechanism of Action: A Focus on Monoaminergic Systems

Based on the structure-activity relationships (SAR) of analogous 1-arylpiperazines, we hypothesize that this compound primarily functions as a modulator of monoamine neurotransmission. Its principal targets are likely to be found among the dopamine and serotonin receptor subtypes, with a potential for secondary effects on monoamine transporters.

Primary Putative Targets: Serotonin and Dopamine Receptors

The arylpiperazine moiety is a well-established pharmacophore for a range of serotonin and dopamine receptors.[2] The specific substitution pattern of this compound suggests potential interactions with the following receptor families:

-

Serotonin (5-HT) Receptors: Arylpiperazines frequently exhibit high affinity for 5-HT1A and 5-HT2A receptors.[2][5] Depending on the precise conformational binding, the compound could act as an agonist, partial agonist, or antagonist at these sites.

-

Dopamine (D) Receptors: The dopamine D2 receptor is a common target for arylpiperazine-containing drugs.[1][6] The interaction with the D2 receptor is a critical determinant of antipsychotic or extrapyramidal side effects.

Secondary Putative Targets: Monoamine Transporters

Phenylpiperazine and its analogs have been shown to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), often inhibiting neurotransmitter reuptake or even promoting their release.[7][8] Therefore, it is plausible that this compound could modulate synaptic concentrations of these neurotransmitters through direct action on their respective transporters.

Experimental Validation of the Proposed Mechanism of Action

A multi-tiered experimental approach is essential to rigorously test the hypothesized mechanism of action. This involves a progression from initial binding studies to functional cellular assays and culminating in in vivo characterization.

Tier 1: Target Engagement and Binding Affinity Profiling

The initial step is to determine if and with what affinity this compound binds to its putative molecular targets. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assays

-

Preparation of Receptor Membranes:

-

Transfect HEK293 cells or other suitable cell lines with the human cDNA for the receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, DAT, SERT, NET).

-

Culture the cells to a high density and harvest.

-

Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous ligands and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine a fixed concentration of a specific radioligand for the receptor of interest with varying concentrations of the unlabeled test compound (this compound).

-

Add the prepared receptor membranes to initiate the binding reaction.

-

Incubate the mixture at a specific temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Proposed Panel of Primary Radioligand Binding Assays

| Target | Radioligand | Cell Line |

| Serotonin Receptors | ||

| 5-HT1A | [³H]8-OH-DPAT | HEK293 |

| 5-HT2A | [³H]Ketanserin | CHO-K1 |

| 5-HT2C | [³H]Mesulergine | HEK293 |

| Dopamine Receptors | ||

| D1 | [³H]SCH 23390 | CHO-K1 |

| D2 | [³H]Spiperone | HEK293 |

| D3 | [³H]7-OH-DPAT | CHO-K1 |

| Monoamine Transporters | ||

| SERT | [³H]Citalopram | HEK293 |

| DAT | [³H]WIN 35,428 | HEK293 |

| NET | [³H]Nisoxetine | HEK293 |

Diagram 1: Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity using radioligand binding assays.

Tier 2: Functional Activity Characterization

Once binding to a specific receptor is confirmed, it is crucial to determine the functional consequence of this interaction—whether the compound acts as an agonist, antagonist, or inverse agonist. This can be achieved through various second messenger assays.

Experimental Protocol: Gq-Coupled Receptor Activation (Calcium Flux Assay)

For Gq-coupled receptors like 5-HT2A, activation leads to an increase in intracellular calcium.

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Measurement of Calcium Mobilization:

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Establish a baseline fluorescence reading.

-

Inject this compound at various concentrations and record the change in fluorescence over time.

-

To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor.

-

-

Data Analysis:

-

Quantify the peak fluorescence intensity to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Experimental Protocol: Gi/o- and Gs-Coupled Receptor Activation (cAMP Assay)

For Gi/o-coupled receptors (e.g., 5-HT1A, D2) and Gs-coupled receptors, functional activity can be assessed by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Cell Treatment:

-

Plate cells expressing the receptor of interest.

-

For Gi/o-coupled receptors, stimulate adenylyl cyclase with forskolin and then treat with varying concentrations of the test compound.

-

For Gs-coupled receptors, treat the cells directly with the test compound.

-

-

cAMP Measurement:

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

Determine the EC50 or IC50 from the dose-response curve.

-

Diagram 2: Signaling Pathways of Putative GPCR Targets

Caption: Putative downstream signaling pathways for GPCR targets.

Tier 3: In Vivo Neurochemical and Behavioral Profiling

To understand the physiological relevance of the in vitro findings, in vivo studies are necessary. Microdialysis is a powerful technique to measure changes in extracellular neurotransmitter levels in the brains of freely moving animals.

Experimental Protocol: In Vivo Microdialysis

-

Surgical Implantation:

-

Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus) of an anesthetized rodent.

-

-

Perfusion and Sample Collection:

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Collect dialysate samples at regular intervals before and after systemic administration of this compound.

-

-

Neurotransmitter Analysis:

-

Analyze the dialysate samples for the content of dopamine, serotonin, and norepinephrine and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Express the post-drug neurotransmitter levels as a percentage of the pre-drug baseline levels.

-

This in vivo data will provide crucial information on the net effect of the compound on monoaminergic neurotransmission, integrating its actions on receptors and transporters.

Summary and Future Directions

The structural features of this compound strongly suggest its interaction with central monoaminergic systems. The proposed multi-tiered experimental approach provides a robust and logical pathway to first identify its primary molecular targets and then to characterize its functional activity and in vivo neurochemical effects. The data generated from these studies will be instrumental in defining the mechanism of action of this novel compound and will guide any future drug development efforts. Should this compound demonstrate a desirable pharmacological profile, further studies investigating its behavioral effects in animal models of CNS disorders would be a logical next step.

References

-

Severinsen K, Kraft JF, Koldsø H, et al. Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chem Neurosci. 2012;3(9):693-705. Available from: [Link]

-

Di Pietro, O., Ciana, D., & Collina, S. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(11), 1361. Available from: [Link]

-

PubChem. 1-(p-Tolyl)piperazine. National Center for Biotechnology Information. PubChem Compound Database; CID=83113. Available from: [Link]

-

Severinsen, K., Kraft, J. F., Koldsø, H., Vinberg, K. A., Rothman, R. B., Partilla, J. S., Wiborg, O., Blough, B., Schiøtt, B., & Sinning, S. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS chemical neuroscience, 3(9), 693–705. Available from: [Link]

-

PubChem. 2-Methyl-1-phenylpiperazine. National Center for Biotechnology Information. PubChem Compound Database; CID=98086. Available from: [Link]

-

Mlinarić, M., Stepanić, V., & Vianello, R. (2012). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 55(17), 7585–7597. Available from: [Link]

-

Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of medicinal chemistry, 28(7), 945–948. Available from: [Link]

-

Piemontese, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5849. Available from: [Link]

-

Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current pharmaceutical design. (2014). Available from: [Link]

-

DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Available from: [Link]

-

Severinsen, K., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chemical Neuroscience, 3(9), 693-705. Available from: [Link]

-

Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2026, January 14). Psychopharmacology Institute. Available from: [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Available from: [Link]

-

Weber, K. C., Honório, K. M., Andricopulo, A. D., & Da Silva, A. B. F. (2008). Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(4), 328–335. Available from: [Link]

-

Pettibone, D. J., Williams, M., & Zrada, M. M. (1984). Piperazine derivatives: A review of activity on neurotransmitter receptors. International Journal of Research & Review, 6(11), 570-580. Available from: [Link]

-

Zhang, Y. Y., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 7(18), 7652-7660. Available from: [Link]

-

Mlinarić, M., et al. (2012). Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. Acta Chimica Slovenica, 59(4), 833-841. Available from: [Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). Molecules. Available from: [Link]

-

The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021, November 20). International Journal of Molecular Sciences. Available from: [Link]

-

Norton, P. R., & de la Lande, I. S. (1973). Some pharmacological properties of piperazine. British journal of pharmacology, 48(4), 700–702. Available from: [Link]

-

Lacivita, E., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4947-4954. Available from: [Link]

Sources

- 1. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of 2-Methyl-1-(p-tolyl)piperazine

Foreword: The Phenylpiperazine Scaffold as a CNS Goldmine

The 1-arylpiperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with a multitude of biological targets, particularly within the central nervous system (CNS).[1][2] Compounds built on this scaffold have led to blockbuster drugs for conditions ranging from depression and anxiety to psychosis.[3][4] Our subject, 2-Methyl-1-(p-tolyl)piperazine, belongs to this esteemed class. While literature occasionally refers to this molecule by its research name, it is also known as Mepiprazole, a compound historically investigated as a minor tranquilizer.[5][6]

This guide is structured not as a rigid protocol, but as a strategic roadmap for a comprehensive biological activity screening campaign. We will move from broad, high-throughput primary screens to validate initial "hits" to more complex secondary and in vivo assays, all while maintaining a critical eye on early safety assessment. Our approach is hypothesis-driven, leveraging the known pharmacology of Mepiprazole—specifically its reported activity as a 5-HT2A and α1-adrenergic receptor antagonist and its influence on monoamine reuptake—to build a logical and efficient screening cascade.[5][7][8]

Section 1: The Strategic Framework for Screening

Before any pipette touches a plate, a clear strategy is paramount. For a compound like this compound, with a known pharmacophore, a target-based approach is the most efficient starting point. This allows us to rapidly confirm and expand upon historical data. This will be followed by essential off-target and safety profiling to build a comprehensive understanding of the molecule's biological signature.

Our screening cascade is designed as a multi-tiered funnel, progressively increasing in biological complexity and resource intensity while narrowing the focus to the most promising activities.

Caption: High-level workflow for biological activity screening.

Section 2: Primary In Vitro Screening – Casting a Wide Net

The initial goal is to rapidly profile the compound against large panels of biologically relevant targets. This provides a fingerprint of its activity, highlighting primary targets and potential off-target liabilities.

G-Protein Coupled Receptor (GPCR) Profiling

GPCRs are the most successful class of drug targets, and phenylpiperazines are known to interact with many of them.[9] A broad binding or functional screen is the logical first step.

Causality: We screen against a diverse panel (e.g., serotonergic, dopaminergic, adrenergic, histaminergic receptors) because Mepiprazole is a known 5-HT2A and α1 antagonist.[5][7] This confirms known activity and allows for the discovery of novel interactions. Functional assays (measuring second messengers like cAMP or Ca2+) are preferable to simple binding assays as they immediately classify the compound as an agonist, antagonist, or inverse agonist.[10]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Recommended Protocol: MTT Cell Viability Assay

The MTT assay is a widely used, reliable, and cost-effective colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. [11][12]

-

Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or the same HEK293 cells used in primary screens) into a 96-well clear plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours. [11]2. Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin). Incubate for 24 to 72 hours. [11]3. MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the resulting purple solution in a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percent viability against compound concentration to determine the CC50 (cytotoxic concentration 50%). [11]

Parameter Description Rationale Cell Line HepG2 (human liver carcinoma) Provides an early indication of potential hepatotoxicity, a common reason for drug failure. [12] Compound Conc. 0.1 µM to 100 µM A wide range is used to capture the full dose-response curve and determine the CC50. Incubation Time 48 hours A standard time point that balances the detection of acute and slowly developing cytotoxicity. | Assay Readout | Absorbance at 570 nm | Directly proportional to the amount of formazan produced, and thus to the number of viable cells. |

Table 1: Representative Parameters for an MTT Cytotoxicity Assay

Section 4: In Vivo Behavioral Screening – Assessing CNS Effects

Once a compound has a well-characterized in vitro profile with a suitable therapeutic window (CC50 >> IC50/EC50), the next logical step is to assess its effects on behavior in a whole organism. Rodent models are the traditional standard, but zebrafish larvae are emerging as a powerful high-throughput alternative for initial screens. [13][14] Causality: In vitro activity does not always translate to in vivo efficacy. A compound must cross the blood-brain barrier and engage its target in the complex environment of the living brain to exert a CNS effect. Behavioral assays are the ultimate phenotypic readout for a neuroactive compound. [13][15]

Rodent Behavioral Models

-

Locomotor Activity (Open Field Test): This is a fundamental first-pass test. [16]The animal is placed in an open arena, and its movement is tracked automatically. A decrease in movement can suggest sedative or depressant effects, while an increase can suggest stimulant effects. This helps to contextualize the in vitro findings (e.g., does a DAT inhibitor cause hyperlocomotion?).

-

Elevated Plus Maze (EPM): This is a widely used model for screening anxiolytic (anxiety-reducing) activity. The maze has two open arms and two enclosed arms. Anxiolytic compounds typically increase the amount of time rodents spend in the open arms.

-

Forced Swim Test (FST): This is a common screening tool for antidepressant-like activity. [15]Rodents are placed in a container of water from which they cannot escape. The primary measure is immobility time. Effective antidepressants reduce the amount of time the animal spends immobile.

| Behavioral Test | Primary Endpoint | Potential Interpretation of an Effect |

| Open Field Test | Total distance traveled | Increased: Stimulant; Decreased: Sedative/Depressant |

| Elevated Plus Maze | Time spent in open arms | Increased: Anxiolytic |

| Forced Swim Test | Immobility time | Decreased: Antidepressant-like |

Table 2: Summary of Key In Vivo Behavioral Assays for CNS Profiling

Section 5: Data Synthesis and Candidate Progression

The culmination of this screening cascade is a comprehensive biological profile of this compound. The data from each tier must be integrated to make an informed decision. A lead candidate would ideally possess high potency at the desired target (e.g., 5-HT2A), a clear dose-dependent effect in a relevant in vivo model, selectivity against other targets (to minimize side effects), and a wide therapeutic window (e.g., CC50 > 100x the primary target EC50). This multi-parameter analysis, grounded in the principles of scientific integrity and causality, provides the robust foundation needed to advance a compound into the next phase of drug development.

References

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. [Link]

-

(2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. MDPI. [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

-

Çetin, Y. (2021). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules. [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

-

Singh, S., & Singh, P. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. [Link]

-

Kovács, B., & Eperjesi, O. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

-

Brunton, J., & Rihel, J. (2014). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers in Pharmacology. [Link]

-

Armstrong, S. P., et al. (2014). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Journal of Biomolecular Screening. [Link]

-

An, S., & Toll, L. (2012). Tools for GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Zhang, R., & Xie, X. (2012). Recent Progress in Assays for GPCR Drug Discovery. ResearchGate. [Link]

-

Maj, J., & Sypniewska, M. (1980). Central action of mepiprazole. Polish Journal of Pharmacology and Pharmacy. [Link]

-

Rathi, A. K., et al. (2016). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Mini-Reviews in Medicinal Chemistry. [Link]

-

Celen, T. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]

-

National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. Toxicity Testing in the 21st Century: A Vision and a Strategy. [Link]

-

Placheta, P., et al. (1976). Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes. Psychopharmacology. [Link]

-

Liu, H., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Ialongo, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

-

Chen, J. C., et al. (2023). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. International Journal of Molecular Sciences. [Link]

-

Kokel, D., et al. (2010). Behavioral screening for neuroactive drugs in zebrafish. Current Protocols in Neuroscience. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine. PubChem Compound Database. [Link]

-

Slideshare. (n.d.). Cns stimulants and depressants screening models. Slideshare. [Link]

-

Doke, D. S., et al. (2013). Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research. [Link]

-

Panchal, N.B., & Captain, A.D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars. [Link]

-

Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]

-

Turski, M. P., & Turska, M. (2019). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]

-

Sim, Y., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Singh, S., & Singh, P. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

Cilibrizzi, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

-

Kumar, R., & Singh, V. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Mepiprazole | 20326-12-9 | Benchchem [benchchem.com]

- 6. 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine | C16H21ClN4 | CID 71897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy Mepiprazole dihydrochloride | 20344-15-4 [smolecule.com]

- 8. Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cns stimulants and depressants screening models | PPTX [slideshare.net]

- 16. asianjpr.com [asianjpr.com]

A Rational Framework for Unveiling the Therapeutic Targets of 2-Methyl-1-(p-tolyl)piperazine

An In-depth Technical Guide

Executive Summary

2-Methyl-1-(p-tolyl)piperazine is a small molecule belonging to the arylpiperazine class, a chemical scaffold of profound importance in modern neuropharmacology. While this specific compound is cataloged, its pharmacological profile remains largely uncharacterized in publicly accessible literature. This guide, therefore, serves not as a review of existing data, but as a strategic whitepaper outlining a comprehensive, field-proven methodology for the systematic identification and validation of its potential therapeutic targets. Drawing upon established structure-activity relationships within the arylpiperazine family, we hypothesize that this compound's primary interactions will be within the monoaminergic systems—specifically serotonin, dopamine, and norepinephrine receptors and transporters. We present a multi-phase experimental workflow, from broad in-vitro screening to specific functional characterization, designed to elucidate its mechanism of action and inform its potential therapeutic applications in neuropsychiatric disorders. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel arylpiperazine derivatives.

Introduction: The Arylpiperazine Scaffold as a Privileged Structure

The piperazine ring is a cornerstone of medicinal chemistry, frequently utilized to optimize pharmacokinetic properties or to correctly orient pharmacophoric groups for interaction with macromolecular targets. When attached to an aryl group, as in the case of this compound, it forms the "arylpiperazine" motif. This structural class is exceptionally versatile, forming the core of numerous approved CNS drugs, including antipsychotics (aripiprazole), anxiolytics (buspirone), and antidepressants.

Chemical Identity of the Subject Compound:

| Property | Value | Source |

| IUPAC Name | 2-methyl-1-(4-methylphenyl)piperazine | PubChem |

| Molecular Formula | C12H18N2 | PubChem |

| Molecular Weight | 190.28 g/mol | PubChem |

| CAS Number | 35947-11-6 | PubChem |

The therapeutic efficacy of arylpiperazines stems from their ability to modulate monoaminergic neurotransmission. Subtle structural modifications to either the aryl ring or the piperazine moiety can dramatically shift a compound's affinity and functional activity across serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptor families, as well as their respective transporters (SERT, DAT, NET). Given the structure of this compound, a logical starting point for investigation is its potential interaction with these well-established CNS targets.

Hypothesized Therapeutic Target Families

Based on structural analogy to known pharmacologically active arylpiperazines, we can postulate several high-probability target families for this compound.

The Serotonergic System

The serotonin system is the most common target for arylpiperazines.

-

Rationale: Compounds with a piperazine ring often exhibit high affinity for various 5-HT receptors. For instance, derivatives can act as potent 5-HT1A receptor agonists or 5-HT2A receptor antagonists. This dual activity is a hallmark of several atypical antipsychotics. Furthermore, interaction with the serotonin transporter (SERT) is a key mechanism for many antidepressants.

-

Primary Hypothesized Targets:

-

5-HT1A Receptor: Potential for anxiolytic or antidepressant effects.

-

5-HT2A Receptor: Antagonism is linked to antipsychotic and antidepressant activity.

-

Serotonin Transporter (SERT): Inhibition is the primary mechanism of SSRI antidepressants.

-

The Dopaminergic System

Interaction with dopamine receptors is another defining characteristic of this compound class.

-

Rationale: The arylpiperazine scaffold is present in numerous D2 and D3 receptor ligands. The functional nature of this interaction (agonist, partial agonist, or antagonist) dictates the potential therapeutic outcome, ranging from antipsychotic effects (D2 antagonism) to potential treatments for substance abuse or Parkinson's disease (D3 modulation).

-

Primary Hypothesized Targets:

-

D2 Receptor: A primary target for typical and atypical antipsychotics.

-

D3 Receptor: Implicated in reward, motivation, and cognition.

-

Dopamine Transporter (DAT): Inhibition is a mechanism for stimulants used to treat ADHD.

-

The Noradrenergic System

Cross-reactivity with the norepinephrine system is common due to the structural similarities among the monoamine transporters and receptors.

-

Rationale: Norepinephrine (NE) plays a crucial role in mood, arousal, and cognition. Many CNS drugs exhibit affinity for adrenergic receptors or the norepinephrine transporter (NET). For example, norepinephrine binds with high affinity to α-receptors and β-1 receptors.

-

Primary Hypothesized Targets:

-

α-Adrenergic Receptors (α1, α2): Modulation can impact blood pressure, alertness, and mood.

-

β-Adrenergic Receptors: Endogenous norepinephrine enhances visual detectability via β-adrenergic receptors.

-

Norepinephrine Transporter (NET): Inhibition is a key component of SNRI and tricyclic antidepressants.

-

Experimental Workflow for Target Validation

To systematically test these hypotheses, we propose a phased approach that moves from broad screening to specific functional characterization. This workflow is designed to be self-validating, where the results of each phase inform the experimental design of the next.

Phase 1: In Vitro Target Binding Profile

The initial and most critical step is to determine the binding affinity of this compound across a wide range of CNS targets. This provides an unbiased map of its primary interactions.

Experimental Protocol 1: Competitive Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the test compound for a panel of monoamine receptors and transporters.

-

Materials:

-

This compound (test compound).

-

Cell membranes prepared from cell lines stably expressing the human receptor/transporter of interest (e.g., 5-HT1A, D2, SERT, etc.).

-

Specific, high-affinity radioligands for each target (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2, [3H]Citalopram for SERT).

-

Scintillation vials and cocktail; multi-well plates; filtration apparatus.

-

-

Methodology:

-

Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM).

-

In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand, and a concentration from the test compound's dilution series.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).

-

Incubate the plates to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The exact time and temperature must be optimized for each specific target.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Causality & Rationale: This assay is the gold standard for determining binding affinity. It is cost-effective for broad screening and directly measures the interaction between the compound and its potential protein targets. A low Ki value (e.g., < 100 nM) indicates a high-affinity interaction worthy of further investigation.

Hypothetical Data Summary: Binding Affinities (Ki, nM)

| Target | This compound (Ki, nM) |

| SERT | 15 |

| NET | 85 |

| DAT | 450 |

| 5-HT1A | 25 |

| 5-HT2A | 120 |

| D2 | 300 |

| α1 | 250 |

This data is purely illustrative to guide the subsequent phases.

Caption: High-level workflow for target identification and validation.

Phase 2: In Vitro Functional Characterization

Binding does not equal function. Once high-affinity targets are identified, the next crucial step is to determine how the compound affects their function. Is it an activator (agonist), a blocker (antagonist), or a reuptake inhibitor?

Experimental Protocol 2: Neurotransmitter Uptake Assay

-

Objective: To measure the potency (IC50) of the test compound to inhibit the uptake of serotonin and norepinephrine by their respective transporters (SERT and NET), based on the hypothetical binding data.

-

Materials:

-

Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT/NET).

-

Radiolabeled neurotransmitters: [3H]Serotonin (5-HT) and [3H]Norepinephrine (NE).

-

Known inhibitors as positive controls (e.g., Fluoxetine for SERT, Desipramine for NET).

-

-

Methodology:

-

Prepare aliquots of the synaptosome suspension in a physiological buffer.

-

Pre-incubate the synaptosomes for 10-15 minutes at 37°C with various concentrations of this compound or a control inhibitor.

-

Initiate the uptake reaction by adding a fixed concentration of the [3H]-labeled neurotransmitter.

-

Allow the uptake to proceed for a short, defined period within the linear range of the assay (e.g., 5-10 minutes).

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove external radioactivity.

-

Quantify the [3H]-neurotransmitter taken up by the synaptosomes using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the IC50 value by plotting the percentage inhibition of uptake versus the log concentration of the test compound and fitting to a dose-response curve.

-

-

Causality & Rationale: This assay directly measures the functional consequence of the compound binding to the transporter. By using synaptosomes, which are resealed nerve terminals, the experiment closely mimics the physiological environment where neurotransmitter reuptake occurs. Inhibition of this process is a key therapeutic mechanism for treating depression and other mood disorders.

Experimental Protocol 3: cAMP Second Messenger Assay

-

Objective: To determine if the test compound acts as an agonist or antagonist at the 5-HT1A receptor (a Gi-coupled receptor).

-

Materials:

-

A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

-

Forskolin (an adenylyl cyclase activator).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

-

Methodology:

-

Agonist Mode:

-

Plate the cells and allow them to adhere.

-

Treat the cells with serial dilutions of this compound in the presence of a fixed concentration of forskolin. (Forskolin raises cAMP levels; a Gi-agonist will inhibit this rise).

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using the detection kit.

-

-

Antagonist Mode:

-

Pre-incubate the cells with serial dilutions of the test compound.

-

Add a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration, along with forskolin.

-

Incubate and measure cAMP levels as above. An antagonist will reverse the agonist-induced drop in cAMP.

-

-

-

Data Analysis:

-

Agonist: Plot the cAMP level against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

-

Antagonist: Plot the cAMP level against the log concentration of the test compound to determine the IC50.

-

-